molecular formula C12H20O3 B1296627 6-Cyclohexyl-6-oxohexanoic acid CAS No. 20606-25-1

6-Cyclohexyl-6-oxohexanoic acid

Cat. No.: B1296627
CAS No.: 20606-25-1
M. Wt: 212.28 g/mol
InChI Key: ITWAGYWPYYIURG-UHFFFAOYSA-N
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Description

6-Cyclohexyl-6-oxohexanoic acid is a bifunctional carboxylic acid with the molecular formula C12H20O3 It is characterized by the presence of a cyclohexyl group attached to a hexanoic acid chain with a ketone functional group at the sixth carbon position

Biochemical Analysis

Biochemical Properties

6-Cyclohexyl-6-oxohexanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the oxidation of cyclohexane, such as cyclohexanol dehydrogenase and cyclohexanone monooxygenase . These enzymes facilitate the conversion of cyclohexane to cyclohexanol and subsequently to cyclohexanone, which can further be oxidized to form this compound. The compound also interacts with peroxidase enzymes, which aid in its formation through the oxidation of 2-hydroxycyclohexanone .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression related to antioxidant defense mechanisms, leading to increased production of enzymes like superoxide dismutase and catalase . Additionally, this compound impacts cellular metabolism by altering the flux of metabolites through pathways such as the tricarboxylic acid cycle and fatty acid oxidation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific active sites on enzymes, either inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of cyclohexanol dehydrogenase by competing with cyclohexanol for the enzyme’s active site . Additionally, this compound can induce changes in gene expression by acting as a ligand for transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and improve metabolic efficiency . At high doses, it can induce toxic effects, including oxidative damage to cellular components and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while doses beyond this range result in adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized through the oxidation of cyclohexane derivatives, with key enzymes such as cyclohexanol dehydrogenase and cyclohexanone monooxygenase playing crucial roles . The compound can also influence metabolic flux by altering the levels of intermediates in pathways like the tricarboxylic acid cycle and fatty acid oxidation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to various cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and the presence of specific transport proteins .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is often found in mitochondria, where it can influence metabolic processes and oxidative stress responses . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . These localization patterns are crucial for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Cyclohexyl-6-oxohexanoic acid can be synthesized through the oxidation of cyclohexane derivatives. One common method involves the oxidation of 2-hydroxycyclohexanone with peroxide compounds. The reaction typically occurs in the presence of cobalt naphthenate as a catalyst at elevated temperatures (around 150°C) and pressures (0.8-1.0 MPa) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the liquid-phase oxidation of cyclohexane. This process yields various carboxylic acids, including this compound, as by-products. The reaction conditions are optimized to maximize the yield of the desired product while minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-6-oxohexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Peroxide compounds and cobalt naphthenate catalyst.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.

Major Products:

Scientific Research Applications

6-Cyclohexyl-6-oxohexanoic acid has several scientific research applications:

Comparison with Similar Compounds

6-Cyclohexyl-6-oxohexanoic acid can be compared with other similar bifunctional carboxylic acids, such as:

    Adipic acid: A widely used industrial chemical with similar oxidation pathways.

    6-Hydroxyhexanoic acid: Another bifunctional carboxylic acid formed during the oxidation of cyclohexane.

    Valeric acid: A monofunctional carboxylic acid with a shorter carbon chain.

Properties

IUPAC Name

6-cyclohexyl-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c13-11(8-4-5-9-12(14)15)10-6-2-1-3-7-10/h10H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWAGYWPYYIURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339707
Record name 6-Cyclohexyl-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20606-25-1
Record name 6-Cyclohexyl-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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